N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine
Description
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H16BrNO/c1-8-7-10(3-4-11(8)13)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3 |
InChI Key |
HXUAOPRXTKAKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Intermediates
4-Bromo-3-methylaniline : This can be prepared by bromination of 3-methylaniline. The bromination reaction typically involves the use of bromine in an acidic medium, such as acetic acid, at controlled temperatures.
2-Methyloxolan-3-amine : This oxolane derivative can be synthesized from commercially available oxolane precursors through a series of reactions involving ring opening and subsequent amination steps.
Coupling Reaction
The coupling of 4-bromo-3-methylaniline with 2-methyloxolan-3-amine can be achieved through nucleophilic substitution reactions. This step often requires a base to enhance the nucleophilicity of the amine group. Bases such as sodium hydride or potassium carbonate are commonly used in such reactions.
Detailed Synthesis Protocol
Given the lack of specific literature on this compound, a detailed protocol can be inferred from analogous syntheses:
Preparation of 4-Bromo-3-methylaniline :
- Reagents : 3-Methylaniline, bromine, acetic acid.
- Conditions : Temperature control between 10°C to 60°C.
- Yield : Typically high, depending on reaction conditions.
Preparation of 2-Methyloxolan-3-amine :
- Reagents : Oxolane precursors, ammonia or amines.
- Conditions : Basic conditions, possibly involving catalysts.
- Yield : Variable, depending on specific conditions.
-
- Reagents : 4-Bromo-3-methylaniline, 2-methyloxolan-3-amine, sodium hydride or potassium carbonate.
- Conditions : Inert atmosphere, controlled temperature.
- Yield : Dependent on reaction conditions and purity of starting materials.
Purification Methods
Purification of the final product typically involves chromatography techniques, such as column chromatography, to isolate the desired compound from by-products and impurities. The choice of solvent and stationary phase is crucial for achieving high purity.
Data Table: Hypothetical Synthesis Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1. Bromination | 3-Methylaniline, bromine, acetic acid | 10°C to 60°C | High |
| 2. Oxolane Amination | Oxolane precursors, ammonia or amines | Basic conditions | Variable |
| 3. Coupling Reaction | 4-Bromo-3-methylaniline, 2-methyloxolan-3-amine, sodium hydride or potassium carbonate | Inert atmosphere, controlled temperature | Dependent on conditions |
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of approximately 270.17 g/mol . The compound features a brominated aromatic ring and a five-membered oxolane ring, which are critical for its reactivity and biological interactions.
Scientific Research Applications
This compound is used as an intermediate in the synthesis of complex organic molecules. It can be used in the study of biological pathways and interactions. It is also used in the production of materials with specific properties, such as polymers and coatings.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
- Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions, often involving reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu). The products formed depend on the specific reagents and conditions used.
Potential Biological Activities
Research suggests several potential therapeutic applications for the compound:
- Antimicrobial Activity: Compounds with similar structures exhibit antimicrobial properties. The arrangement of functional groups in this compound may enhance its efficacy against various pathogens.
- Anticancer Properties: Studies on structurally related compounds have shown promising results in inhibiting cancer cell proliferation, suggesting that this compound could also possess similar activities.
Case Studies and Research Findings
- In Vitro Studies: Research has demonstrated that compounds similar to this compound exhibit significant enzyme inhibition. Studies on lactone derivatives show that modifications in the structure can lead to enhanced inhibitory effects on specific enzymes involved in cancer progression.
- Animal Models: Preliminary findings suggest potential antinociceptive properties in rodent models, indicating that this compound may influence pain pathways.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine, differing primarily in halogen type (Cl vs. Br) and substitution patterns on the phenyl ring:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Phenyl Ring) | Key Features |
|---|---|---|---|---|
| This compound | C₁₂H₁₆BrNO | 270.17 | Br (4-), CH₃ (3-) | Bromine at para position |
| N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine | C₁₂H₁₆ClNO | 225.72 | Cl (4-), CH₃ (2-) | Chlorine substitution; methyl at meta |
| N-(3-Bromophenyl)-2-methyloxolan-3-amine | C₁₁H₁₄BrNO | 256.14 | Br (3-) | Bromine at meta position |
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and higher electronegativity compared to chlorine may enhance lipophilicity and alter electronic properties, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Substituent Position: The position of the methyl group (2- vs. 3-) and halogen (3- vs. 4-) affects steric hindrance and molecular planarity.
Physicochemical Properties
| Property | This compound | N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine | N-(3-Bromophenyl)-2-methyloxolan-3-amine |
|---|---|---|---|
| Appearance | Not reported | Liquid | Not reported |
| Storage Temperature | Not reported | +4°C | Not reported |
| Hydrogen Bonding | Likely forms intra-/intermolecular H-bonds | Similar to target compound | Potential dimerization via H-bonds |
Notes:
Biological Activity
N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine is a compound of interest in medicinal chemistry due to its unique structural features, which may confer significant biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16BrNO, with a molecular weight of approximately 270.17 g/mol. The compound features a brominated aromatic ring and a five-membered oxolane ring, which are critical for its reactivity and biological interactions. The presence of both halogenated and nitrogen-containing functional groups may enhance its binding affinity to biological targets.
Potential Biological Activities
Research into the biological activity of this compound suggests several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The unique arrangement of functional groups in this compound may enhance its efficacy against various pathogens.
- Anticancer Properties : There is growing interest in evaluating the anticancer potential of this compound. Studies on structurally related compounds have shown promising results in inhibiting cancer cell proliferation, suggesting that this compound could also possess similar activities.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors, modulating their activity. This could lead to alterations in biochemical pathways associated with disease processes.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine | C12H15BrClNO | Contains both bromine and chlorine substitutions |
| N-(4-Chlorophenyl)-2-methyloxolan-3-amine | C12H15ClNO | Lacks bromination but retains oxolane structure |
| This compound | C12H16BrNO | Similar structure with different positioning of substituents |
The table highlights the differences in chemical structure that may influence the biological activity of these compounds. The presence of bromine in this compound could enhance its interaction with biological targets compared to its analogs.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that compounds similar to this compound exhibit significant enzyme inhibition. For instance, studies on lactone derivatives show that modifications in the structure can lead to enhanced inhibitory effects on specific enzymes involved in cancer progression .
- Animal Models : In vivo studies are necessary to evaluate the pharmacological effects of this compound. Preliminary findings suggest potential antinociceptive properties in rodent models, indicating that this compound may influence pain pathways .
Q & A
Q. What role does this compound play in materials science, particularly in polymer or coordination chemistry?
- Methodological Answer : Brominated aromatic amines are precursors for conductive polymers or metal-organic frameworks (MOFs). For instance, acrylamide derivatives (e.g., N-(4-bromo-3-methylphenyl)acrylamide) serve as monomers in radical polymerization, with solubility profiles in DMF/THF critical for process design . Thermogravimetric analysis (TGA) evaluates thermal stability for material applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
